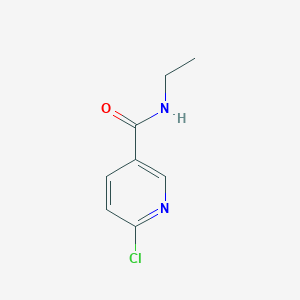

6-Chloro-N-ethylnicotinamide

Overview

Description

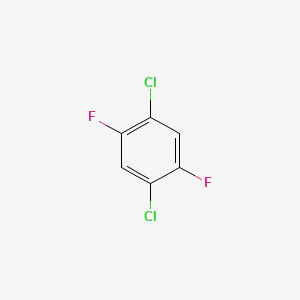

6-Chloro-N-ethylnicotinamide is a chemical compound with the linear formula C9H11O1N2Cl1 . It is primarily used for research, analysis, and scientific education .

Molecular Structure Analysis

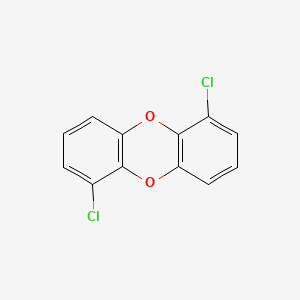

The molecular formula of 6-Chloro-N-ethylnicotinamide is C8H9ClN2O . The average mass is 184.623 Da and the monoisotopic mass is 184.040344 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-N-ethylnicotinamide are not available, it’s worth noting that nicotinamide, a related compound, can be determined as its ethyl ester (ethyl nicotinate) or as N-ethylnicotinamide .Physical And Chemical Properties Analysis

6-Chloro-N-ethylnicotinamide has a molecular weight of 184.62300, a density of 1.218g/cm3, and a boiling point of 354.7ºC at 760 mmHg .Scientific Research Applications

Antibacterial and Antibiofilm Properties

6-Chloro-N-ethylnicotinamide: has been studied for its potential antibacterial and antibiofilm activities. Research indicates that derivatives of nicotinamide, which include this compound, can be effective against a variety of bacterial strains. These compounds have been tested in vitro against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The antibacterial properties are further supported by molecular docking analyses, suggesting that these compounds could serve as inhibitors against certain bacterial enzymes .

Computational Chemistry Analyses

Computational methods have been employed to analyze the electronic properties of 6-Chloro-N-ethylnicotinamide derivatives. Techniques like B3LYP/6–31+G(d,p) level calculations, HOMO/LUMO contour plots, and molecular electrostatic potential (MEP) maps are used to understand the behavior of these molecules at the atomic level. Such studies are crucial for predicting reactivity and interaction with biological targets .

Synthesis and Characterization

The synthesis of 6-Chloro-N-ethylnicotinamide involves spectral techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. Characterization of this compound is essential for confirming its structure and purity, which is vital for its application in pharmaceutical testing and research .

Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard for pharmaceutical testing. It is used to ensure the accuracy and reliability of analytical methods in the development and quality control of pharmaceutical products .

Chemical Research and Development

6-Chloro-N-ethylnicotinamide: is part of a collection of unique chemicals provided to early discovery researchers. It is used in the research and development phase for the synthesis of new compounds and materials. The compound’s properties are explored to develop novel applications in various fields of chemistry .

Safety and Hazards

Future Directions

While specific future directions for 6-Chloro-N-ethylnicotinamide are not available, research into related compounds like nicotinamide suggests potential uses in attenuating skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .

properties

IUPAC Name |

6-chloro-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHJZQVGILNDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356070 | |

| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-ethylnicotinamide | |

CAS RN |

54864-84-5 | |

| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)